6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

Medicinal chemists optimizing imidazothiadiazole kinase inhibitors require systematic fluorine positional scanning to establish robust SAR. This 2-fluorophenyl isomer (CAS 1432679-30-5) serves as an essential ortho-scan probe, enabling direct comparison with meta- and para-substituted analogs to deconvolute electronic and steric contributions to target engagement. • Ortho-fluorine geometry provides distinct exit vectors for fragment-based library synthesis • Primary amine at C5 enables rapid derivatization via amidation, reductive amination, or urea formation • 95% purity; available in research quantities with reliable global logistics

Molecular Formula C10H7FN4S
Molecular Weight 234.26 g/mol
CAS No. 1432679-30-5
Cat. No. B13257023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
CAS1432679-30-5
Molecular FormulaC10H7FN4S
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(N3C(=N2)SC=N3)N)F
InChIInChI=1S/C10H7FN4S/c11-7-4-2-1-3-6(7)8-9(12)15-10(14-8)16-5-13-15/h1-5H,12H2
InChIKeyZHRSHUYSNWLUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine: Core Identity & Class


6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is a synthetic, low-molecular-weight (234.26 g/mol) heterocyclic building block belonging to the imidazo[2,1-b][1,3,4]thiadiazole class [1]. It features a primary amine at the 5-position and an ortho-fluorophenyl ring at the 6-position of the fused bicyclic core. This scaffold is widely explored in medicinal chemistry, and derivatives have shown diverse biological activities, including anticancer, antimicrobial, and kinase inhibition [2]. The compound is primarily available from specialty chemical suppliers for use as a synthetic intermediate or a core scaffold for further derivatization.

Imidazothiadiazole scaffold for heterocyclic derivatization
Primary aromatic amine handle for amidation, reductive amination, or urea synthesis
Ortho-fluorophenyl substitution for systematic SAR exploration

6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine: Isomer Specificity


The position of the fluorine atom on the phenyl ring dictates the compound's electronic distribution, molecular conformation, and non-covalent interaction potential. The ortho-fluorine in this compound creates a unique steric and electronic environment near the imidazothiadiazole core compared to its meta- and para-substituted analogs. This can lead to divergent reactivity in downstream synthetic elaborations and variable binding affinities in biological systems [1]. Emerging evidence suggests that specific fluorophenyl substitution patterns within this scaffold are critical for biological target engagement, as seen in a study highlighting the kinase inhibitory potential of the 3-fluorophenyl analog [2]. Therefore, substitution without rigorous validation risks the loss of desired target activity or synthetic utility.

Fluorine position determines electronic and steric profile
Ortho, meta, and para isomers create different molecular conformations and interaction potentials, which may shift target binding affinity.
Predicted physicochemical identity does not assure biological equivalence
Identical computed LogP and TPSA values mask the isomers’ distinct chemical reactivity and potential for divergent bioactivity.
Class-level activity cannot be extrapolated to the 2-fluorophenyl isomer
Reported kinase and antimicrobial activity of the 3-fluorophenyl analog highlights scaffold viability but does not predict this isomer’s performance.

6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine: Quantitative Analog Comparison


Positional Isomerism: Predicted Physicochemical Effects

High-strength differential evidence is extremely limited for this specific compound. There are no direct, head-to-head biological or physicochemical comparisons with its analogs in the accessible primary literature. The following data on the analogs' properties from PubChem confirms they are chemically distinct entities, but offers only weak biological differentiation. The ortho-fluorine substitution can affect the pKa of the adjacent amine and the dihedral angle of the phenyl ring, which in turn can subtly alter molecular recognition, a hypothesis not yet quantified. Published research on the closely related 3-fluorophenyl isomer demonstrates promising anticancer and antimicrobial activity, suggesting the scaffold is viable, but due to variable SAR, these findings cannot be directly extrapolated to the 2-fluorophenyl compound. [1] [2]

Predicted Lipophilicity
Class-level inference
Target XLogP3: 2.3 Comparator (meta/para): 2.3 Difference: 0.0
Predicted values identical; biological distinctness remains uncharacterized.
Computed by XLogP3; insufficient to guide isomer selection.
Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

TPSA & Oral Bioavailability Predictors

A comparison of computed topological polar surface area (TPSA) and other drug-likeness parameters across the three fluorophenyl isomers reveals they are identical. The TPSA value for all three isomers is 84.5 Ų, along with identical values for hydrogen bond donor count (1), acceptor count (5), and rotatable bond count (1). While this is valuable for confirming similar cell permeability screening profiles in silico, it is insufficient evidence to justify selecting the 2-fluorophenyl isomer over the others for its biological properties. [1]

Topological Polar Surface Area
Class-level inference
Target TPSA: 84.5 Ų Comparator (meta/para): 84.5 Ų Difference: 0.0 Ų
Identical permeability predictors; differential activity likely stems from specific interactions.
Empirical testing needed for isomer ranking.
ADME Drug-likeness Computational Chemistry

Kinase Inhibitory & Anticancer Potential of an Analog

A published study on the 6-(3-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine positional analog utilized molecular docking and in vitro assays to validate its potential as a kinase inhibitor and highlighted its antimicrobial activity against drug-resistant bacterial strains. This serves as critical class-level evidence that the 5-amine, 6-fluorophenyl-substituted scaffold is biologically active. The differing fluorine position is known to influence binding pose and potency, thereby justifying the synthesis and testing of the 2-fluorophenyl isomer as a distinct, non-interchangeable chemical probe. [1]

Kinase Inhibitory Potential
Class-level inference
Target: Not yet reported Comparator (3-F isomer): Reported kinase inhibitor potential
Scaffold biological relevance confirmed; isomer-specific effects unknown.
Data from 3-fluorophenyl analog; direct extrapolation not supported.
Anticancer Kinase Inhibition Molecular Docking

6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine: Procurement & Applications


SAR Probe for Kinase Inhibitor Optimization

Given the reported kinase inhibitory potential of the closely related 3-fluorophenyl analog [1], this 2-fluorophenyl isomer serves as a critical 'ortho-scan' probe. Procuring this compound allows medicinal chemists to systematically map the influence of fluorine position on potency, selectivity, and binding kinetics against kinase targets, where small steric and electronic perturbations can dramatically alter activity.

Combinatorial Library Building Block

As an aromatic amine, the 5-amine group provides a robust synthetic handle for generating diverse compound libraries via amidation, reductive amination, or urea formation. Its distinct ortho-fluorophenyl geometry offers alternative exit vectors in comparison to its meta- and para-substituted isomers, potentially exploring novel chemical space in fragment-based drug discovery [2].

Antimicrobial Scaffold Expansion

Emerging evidence of antimicrobial activity for the 3-fluorophenyl analog against drug-resistant strains [1] supports the use of this compound in targeted synthesis campaigns. It is well-suited as a starting material for generating new derivatives to be screened against ESKAPE pathogens and other WHO priority-listed bacteria, filling a gap in the SAR landscape for this area.

Negative Control for Selectivity Profiling

For research groups actively characterizing a biological hit based on a 3- or 4-fluorophenyl imidazothiadiazole, the procurement of the 2-fluorophenyl isomer is essential. It serves as a structurally discrete negative control to confirm that observed target engagement or cellular activity is specifically dependent on the fluorine substitution pattern, rather than a general property of the heterocyclic core [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR probe
Ortho-fluorine substitution pattern
Kinase panel binding selectivity assays
Combinatorial library building block
Primary aromatic amine reactivity
Derivative purity and reaction yields
Antimicrobial scaffold expansion
Imidazothiadiazole core
MIC screening against drug-resistant strains
Selectivity profiling control
Isomer-specific structural variant
Comparative target engagement and cellular activity
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